2-(1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their versatile biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 2-(1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-yl)acetamide typically involves the reaction of 5-chloro-1,2,3-thiadiazole with piperidine derivativesThe reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Chemical Reactions Analysis
2-(1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Due to its anticancer properties, it is being investigated for potential use in cancer therapy.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-yl)acetamide involves its interaction with various molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact strongly with biological targets. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its antimicrobial, antifungal, and anticancer effects .
Comparison with Similar Compounds
2-(1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-yl)acetamide can be compared with other thiadiazole derivatives, such as:
5-Chloro-1,2,3-thiadiazole: A precursor in the synthesis of the compound.
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer activities.
Thiazole derivatives: These compounds also exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties
The uniqueness of this compound lies in its specific structure, which combines the thiadiazole ring with a piperidine moiety, enhancing its biological activity and making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H15ClN4OS |
---|---|
Molecular Weight |
274.77 g/mol |
IUPAC Name |
2-[1-[(5-chlorothiadiazol-4-yl)methyl]piperidin-4-yl]acetamide |
InChI |
InChI=1S/C10H15ClN4OS/c11-10-8(13-14-17-10)6-15-3-1-7(2-4-15)5-9(12)16/h7H,1-6H2,(H2,12,16) |
InChI Key |
MLWBBVVDVBHWII-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC(=O)N)CC2=C(SN=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.